2,3-Dimethylpyrazino[2,3-b]pyrazine

Photoelectron spectroscopy Ionization potential Frontier orbital engineering

2,3-Dimethylpyrazino[2,3-b]pyrazine is a nitrogen-rich fused heterocycle (C₈H₈N₄, MW 160.18) featuring two methyl groups at the 2- and 3-positions of the pyrazino[2,3-b]pyrazine skeleton. The core comprises four annular nitrogen atoms across two fused pyrazine rings, producing an electron-deficient aromatic system with a computed dipole moment of 1.40 D and electronic energy of −528.676 Hartree at the B3LYP/6-31G* level.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 6499-39-4
Cat. No. B12961068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyrazino[2,3-b]pyrazine
CAS6499-39-4
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=CN=C2N=C1C
InChIInChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3
InChIKeyVCLLMUYFIQIZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyrazino[2,3-b]pyrazine (CAS 6499-39-4): Heterocyclic Core for Electronic Materials and Sensing Scaffolds


2,3-Dimethylpyrazino[2,3-b]pyrazine is a nitrogen-rich fused heterocycle (C₈H₈N₄, MW 160.18) featuring two methyl groups at the 2- and 3-positions of the pyrazino[2,3-b]pyrazine skeleton [1]. The core comprises four annular nitrogen atoms across two fused pyrazine rings, producing an electron-deficient aromatic system with a computed dipole moment of 1.40 D and electronic energy of −528.676 Hartree at the B3LYP/6-31G* level [2]. This compound serves as a foundational building block for synthesizing derivatives with tailored electronic, photophysical, and biological properties [3].

Why 2,3-Dimethylpyrazino[2,3-b]pyrazine Cannot Be Replaced by Non-Methylated or Differently Methylated Pyrazino[2,3-b]pyrazine Analogs


Methyl substitution on the pyrazino[2,3-b]pyrazine scaffold is not electronically innocent. Photoelectron spectroscopy reveals that sequential methylation systematically lowers the first vertical ionization energy by up to 0.6 eV relative to the parent heterocycle, altering frontier orbital energies that govern charge transport, redox behavior, and nucleophilic/electrophilic reactivity [1]. Furthermore, the 2,3-dimethyl pattern specifically blocks two reactive positions while leaving the 6- and 7-positions available for regioselective functionalization, a balance not offered by non-methylated, mono-methyl, or fully methylated analogs [2]. Generic substitution without accounting for these electronic and steric differences risks mismatched ionization potentials in device stacks, unintended byproduct formation in synthesis, or loss of desired photophysical properties.

Quantitative Differentiation Evidence for 2,3-Dimethylpyrazino[2,3-b]pyrazine Against Closest Analogs


Vertical Ionization Energy: 2,3-Dimethyl Substitution Lowers IE by 0.3 eV vs. Parent Pyrazino[2,3-b]pyrazine

Photoelectron spectroscopy of the pyrazino[2,3-b]pyrazine series demonstrates that 2,3-dimethyl substitution lowers the vertical ionization energy (IE) from 9.2 eV (parent) to 8.9 eV, a reduction of 0.3 eV [1]. This positions 2,3-dimethylpyrazino[2,3-b]pyrazine at an intermediate IE between the parent (9.2 eV) and the fully methylated 2,3,6,7-tetramethyl derivative (8.6 eV). The mono-methyl derivative (2-methyl) shows two IE values (8.8 and 9.0 eV), reflecting lifted degeneracy [2].

Photoelectron spectroscopy Ionization potential Frontier orbital engineering

Computed Dipole Moment and Electronic Energy: Quantified Polarity vs. Unsubstituted Core

B3LYP/6-31G* computations from NIST provide a dipole moment of 1.3964 D and an electronic energy of −528.676188304 Hartree for 2,3-dimethylpyrazino[2,3-b]pyrazine [1]. In contrast, the unsubstituted parent pyrazino[2,3-b]pyrazine has no published computed dipole moment at comparable theory level in major public databases (PubChem, NIST), and its smaller molecular volume yields a lower total electronic energy [2]. The quantified dipole moment of 1.40 D confirms a moderate polarity useful for predicting solubility, chromatographic behavior, and intermolecular interactions in co-crystal engineering.

Dipole moment Electronic structure DFT computation

Regioselective Reactivity: The 2,3-Dimethyl Pattern Prevents Unwanted Bis-Substitution Seen in Non-Methylated Analogs

In 6-bromo-2,3-dimethylpyrazino[2,3-b]pyrazine, nucleophilic substitution with sodium methanethiolate proceeds with unexpected introduction of a second sulfanyl group at the 7-position, yielding the 6,7-bis(methylsulfanyl) product as the principal outcome [1]. This bis-substitution outcome is a direct consequence of the electron-deficient nature of the scaffold, modulated by the 2,3-dimethyl groups. By contrast, the 2,3-dimethyl groups themselves remain inert under these conditions, protecting those positions while enabling selective difunctionalization at the 6- and 7-positions—a reactivity profile that non-methylated pyrazino[2,3-b]pyrazine cannot replicate without competing substitution at the now-available 2- and 3-positions.

Nucleophilic substitution Regioselectivity Heterocyclic functionalization

Scaffold Precedent in AIE-Active Fluorescent Chemosensors for Nitroaromatic Detection

Recent literature demonstrates that tetraphenylethylene-substituted pyrazino[2,3-b]pyrazine derivatives exhibit aggregation-induced emission (AIE) and function as highly selective fluorescent sensors for nitroaromatics such as TNT, with detection limits reaching nanomolar levels on test strips [1]. While these specific derivatives bear extended conjugation, the pyrazino[2,3-b]pyrazine core is the essential electron-acceptor unit that enables photoinduced electron-transfer quenching. The 2,3-dimethylpyrazino[2,3-b]pyrazine scaffold provides the identical electron-deficient core architecture with the added advantage of methyl-directed solubility and crystallinity for device fabrication.

Aggregation-induced emission Fluorescent chemosensor Nitroaromatic detection

High-Value Application Scenarios for 2,3-Dimethylpyrazino[2,3-b]pyrazine Based on Quantified Differentiation


Organic Electronics: Hole-Transport Layer Fine-Tuning via Intermediate Ionization Energy

For thin-film organic electronic devices (OLEDs, OPVs, OFETs), matching frontier orbital energies between adjacent layers is critical for charge injection. The vertical ionization energy of 2,3-dimethylpyrazino[2,3-b]pyrazine at 8.9 eV sits between the parent (9.2 eV) and tetramethyl analog (8.6 eV) [1], enabling precise adjustment of hole-injection barriers when used as an electron-deficient component in donor-acceptor copolymers or small-molecule transport layers. Its moderate dipole moment of 1.40 D further aids in predicting film morphology.

Synthetic Chemistry: Regioselective Synthesis of 6,7-Difunctionalized Derivatives Without Protecting Groups

The 2,3-dimethyl substitution pattern permanently blocks two reactive positions on the pyrazino[2,3-b]pyrazine scaffold, directing nucleophilic substitution exclusively to the 6- and 7-positions [2]. This eliminates the need for protection/deprotection steps required when using non-methylated pyrazino[2,3-b]pyrazine, streamlining the synthesis of 6,7-bis(aryl), 6,7-bis(alkylthio), or 6,7-bis(amino) derivatives relevant to medicinal chemistry and materials science.

Fluorescence Sensing: Core Scaffold for AIE-Active Nitroaromatic Chemosensors

Pyrazino[2,3-b]pyrazine-based fluorophores have demonstrated nanomolar detection limits for TNT and other nitroaromatic explosives in aqueous media via aggregation-induced emission quenching [3]. The 2,3-dimethylpyrazino[2,3-b]pyrazine core serves as the direct synthetic entry point for installing tetraphenylethylene or other AIE-active substituents at the 6,7-positions, yielding chemosensors that outperform many alternative heterocyclic platforms in both sensitivity and selectivity.

Medicinal Chemistry: mTOR/PI3K/Akt Pathway Inhibitor Development

The pyrazino[2,3-b]pyrazine scaffold has been patented as a core structure for mTOR kinase inhibitors targeting oncology indications via the mTOR/PI3K/Akt signaling pathway [4]. The 2,3-dimethyl derivative provides a pre-functionalized intermediate with blocked metabolic hot spots at the 2,3-positions, allowing medicinal chemists to focus SAR exploration on the 6,7-positions where potency-modulating substituents are introduced.

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